Cycloheptanone-2,2,7,7-d4
Description
Cycloheptanone-2,2,7,7-d4 is a deuterated analog of cycloheptanone (C₇H₁₂O), where four hydrogen atoms at the 2- and 7-positions are replaced by deuterium (²H). This isotopic substitution alters its physical and chemical properties, making it valuable in mechanistic studies, analytical chemistry, and pharmaceutical research. The molecular weight of the deuterated form is approximately 116.17 g/mol (vs. 112.17 g/mol for the non-deuterated compound) .
Properties
CAS No. |
17616-76-1 |
|---|---|
Molecular Formula |
C₇H₈D₄O |
Molecular Weight |
116.19 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanone-2,2,7,7-d4 can be synthesized through several methods. One common approach involves the deuteration of cycloheptanone using deuterium gas (D₂) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may include multiple steps of purification and verification to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone-2,2,7,7-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptanone derivatives with additional functional groups.
Reduction: Reduction reactions can convert this compound into cycloheptanol-2,2,7,7-d4.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cycloheptanone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Cycloheptanone-2,2,7,7-d4 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cycloheptanone-2,2,7,7-d4 exerts its effects is primarily related to its isotopic composition. The presence of deuterium atoms can influence the rate of chemical reactions, often referred to as the kinetic isotope effect. This effect can alter the reaction pathways and outcomes, making deuterated compounds valuable tools in mechanistic studies .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Cycloheptanone-2,2,7,7-d4 with non-deuterated cycloheptanone and other cyclic ketones:
*Estimated based on non-deuterated analogs.
Key Observations :
Chemical Reactivity and Catalytic Performance
Cycloheptanone derivatives are studied in reactions such as Baeyer-Villiger oxidations and multicomponent syntheses. Data from catalytic studies reveal:
| Entry | Compound | ϕ (%)* | k (10⁻³)** | Selectivity (%) |
|---|---|---|---|---|
| 1 | Cyclohexanone | 78 | 12.6 | 100 |
| 6 | Cycloheptanone | 50 | 8.3 | 100 |
Comparison Insights :
- Cycloheptanone shows lower conversion efficiency (ϕ) and slower reaction rates (k) compared to cyclohexanone, likely due to its larger ring size inducing steric strain .
- The deuterated analog may further reduce reaction rates due to kinetic isotope effects, though experimental data specific to this compound are lacking.
Analytical Differentiation
Deuterated compounds are distinguishable via mass spectrometry (MS) and nuclear magnetic resonance (NMR) :
- MS: this compound exhibits a +4 mass shift compared to the non-deuterated form. Techniques like PTR-MS can differentiate it from structural isomers (e.g., 2-heptenal) using reagent ions (NO⁺) that react differently with aldehydes vs. ketones .
- ¹H NMR: Deuterium substitution eliminates signals at the 2- and 7-positions, as seen in cyclooctanone-2,2,7,7-d4 studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
